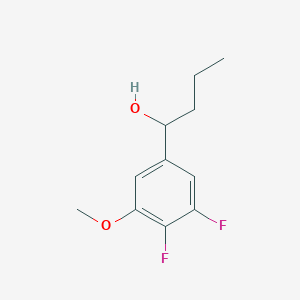
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is an organic compound with the molecular formula C({11})H({14})F({2})O({2}) It is characterized by the presence of a butanol group attached to a difluoromethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), water for hydrolysis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Reagents such as thionyl chloride (SOCl(_2)) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)butan-1-one or 1-(3,4-Difluoro-5-methoxyphenyl)butanoic acid.
Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)butane.
Substitution: 1-(3,4-Difluoro-5-methoxyphenyl)butyl chloride.
Aplicaciones Científicas De Investigación
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The exact pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-pentanol
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-hexanol
Uniqueness
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the length of its butanol chain. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6,9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZMMICSPMEHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)F)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
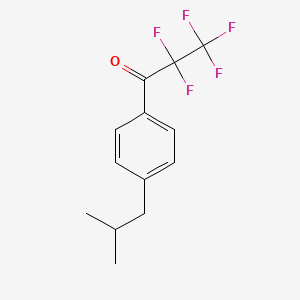
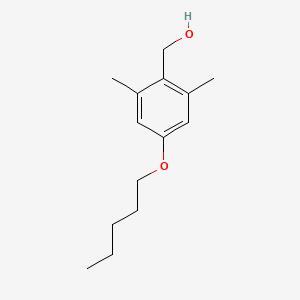
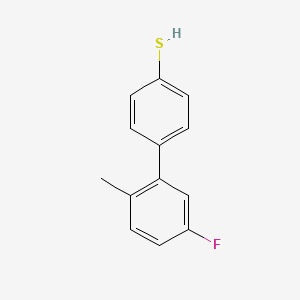
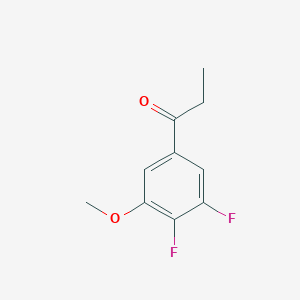
![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999216.png)
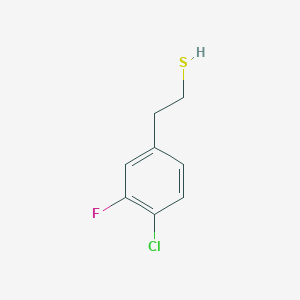
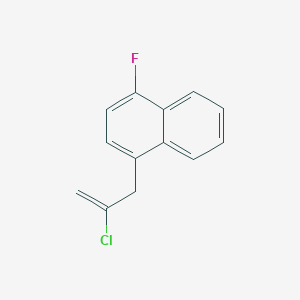
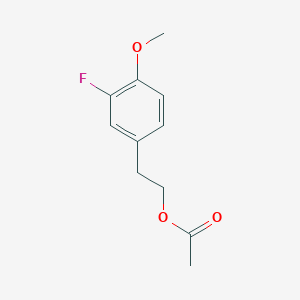
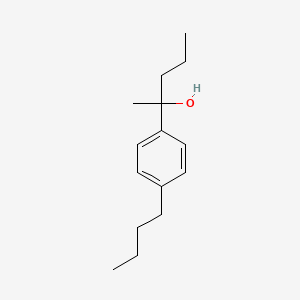
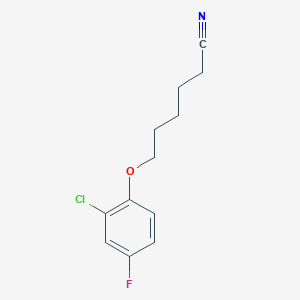
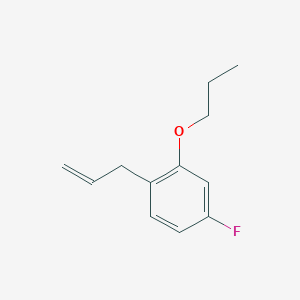
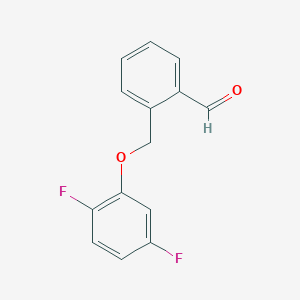
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999290.png)
![3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol](/img/structure/B7999293.png)
